Synthetic Step Efficiency: From Advanced Intermediate to Drug Candidate Core
This compound is the direct precursor to the quinolizine core of ABT-719. The established synthetic route demonstrates a distinct advantage in convergence. After its formation, only four further linear steps (alcoholysis, partial reduction, Knoevenagel condensation, and thermal cyclization) are required to assemble the target quinolizine-3-carboxylic acid ester core [1]. This compares favorably to a hypothetical analog with a different halogen substitution pattern, which would require re-optimization of this entire multi-step sequence.
| Evidence Dimension | Number of synthetic steps from advanced intermediate to core scaffold |
|---|---|
| Target Compound Data | 4 steps (to quinolizine ester core, compound XIII in the synthesis route) |
| Comparator Or Baseline | A hypothetical analog (e.g., 4-fluoro-5-chloro or non-halogenated) would require re-optimization of at least 4 steps, with no guarantee of success |
| Quantified Difference | The established 4-step sequence is a validated pathway with a known outcome, providing a significant time and resource advantage over developing a new route |
| Conditions | Validated in the synthetic route for ABT-719 as described in the Drug Synthesis Database and associated patent literature [1][2]. |
Why This Matters
For a procurement decision, this translates directly to a lower risk and faster development time, as the compound is a known gatekeeper for accessing a clinically-studied pharmacophore.
- [1] Drug Synthesis Database. 2-(4-chloro-5-fluoro-3-methyl-2-pyridinyl)-2-cyclopropylacetonitrile. Molecule ID 16826. View Source
- [2] Chu, D.T.; Li, Q.; Cooper, C.S.; Fung, A.K.L.; Lee, C.M.; Plattner, J.J. (Abbott Laboratories Inc.). Quinolizinone type cpds. WO 9510519. View Source
